molecular formula C24H26N2O4S B2976038 4-(N-benzyl-N-isopropylsulfamoyl)-N-(3-methoxyphenyl)benzamide CAS No. 868676-82-8

4-(N-benzyl-N-isopropylsulfamoyl)-N-(3-methoxyphenyl)benzamide

Cat. No. B2976038
CAS RN: 868676-82-8
M. Wt: 438.54
InChI Key: HBOCKVWOTVTNHR-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-isopropylsulfamoyl)-N-(3-methoxyphenyl)benzamide, also known as BIS-1, is a small molecule inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications. BIS-1 is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Molecular Structure and Antioxidant Activity

The molecular structure and properties of related benzamide derivatives have been extensively studied. For instance, the molecular structure, as determined by X-ray diffraction and theoretical calculations, provides insights into the compound's stability and reactivity. These compounds have demonstrated potential antioxidant properties, which are crucial for scavenging free radicals and could have implications in developing new antioxidant agents (Demir et al., 2015).

Supramolecular Chemistry

Benzamide derivatives have been shown to form complex supramolecular structures, such as π-stacked rods encased in hydrogen-bonded networks. These structures are significant for understanding molecular self-assembly mechanisms and designing new materials with specific physical properties (Lightfoot et al., 1999).

Selective Receptor Antagonists

Certain benzamide derivatives, including those structurally related to the query compound, have been identified as potent and selective antagonists for specific receptors, indicating their potential as targeted therapeutic agents. This includes their role in modulating receptor activity, which could be beneficial in treating various diseases (Wu et al., 1997).

Polymeric Materials

The synthesis of well-defined polymeric materials incorporating benzamide units has been explored, leading to the development of block copolymers with low polydispersity. These materials have applications in creating novel polymer architectures for various uses, including biomedical applications (Yokozawa et al., 2002).

Antiplatelet Agents

Benzamide derivatives have been evaluated for their potential as antiplatelet agents. Their synthesis and biological evaluation suggest that these compounds can inhibit platelet aggregation, a critical factor in preventing thrombotic diseases. This highlights the therapeutic potential of benzamide derivatives in cardiovascular disease management (Liu et al., 2019).

properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18(2)26(17-19-8-5-4-6-9-19)31(28,29)23-14-12-20(13-15-23)24(27)25-21-10-7-11-22(16-21)30-3/h4-16,18H,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOCKVWOTVTNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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